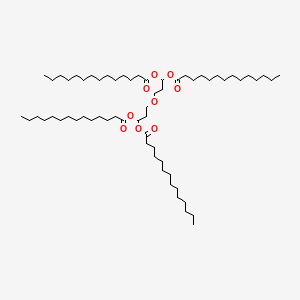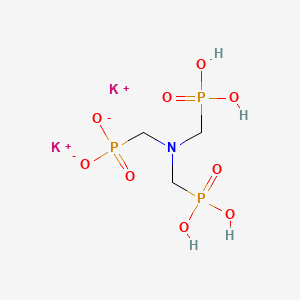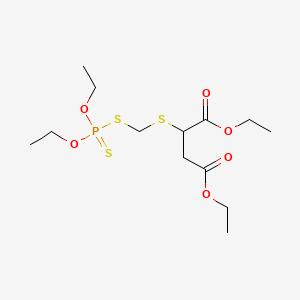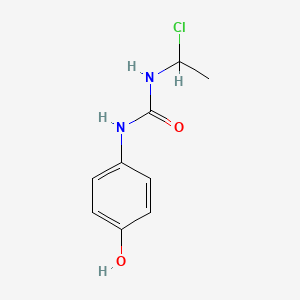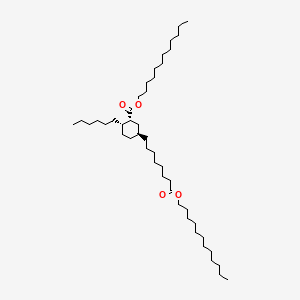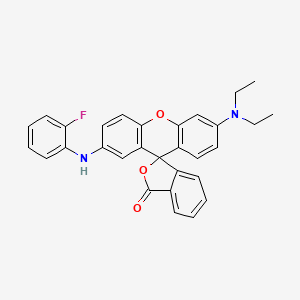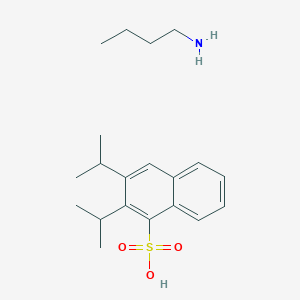
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is a complex organic compound with the molecular formula C20H31NO3S. This compound is known for its unique structure, which includes a naphthalene ring substituted with sulfonic acid and two isopropyl groups, as well as a butan-1-amine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by the introduction of isopropyl groups through Friedel-Crafts alkylation. The final step involves the reaction of the sulfonated and alkylated naphthalene with butan-1-amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the naphthalene ring or the sulfonic acid group.
Substitution: The compound can participate in substitution reactions, particularly at the amine or sulfonic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce various reduced forms of the naphthalene ring.
Applications De Recherche Scientifique
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism by which butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalenesulfonic acid derivatives: These compounds share the sulfonic acid group and naphthalene ring but differ in their substituents.
Isopropyl-substituted naphthalenes: These compounds have similar alkyl groups but may lack the sulfonic acid or amine functionalities.
Uniqueness
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses.
Propriétés
Numéro CAS |
151911-63-6 |
|---|---|
Formule moléculaire |
C20H31NO3S |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H20O3S.C4H11N/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;1-2-3-4-5/h5-11H,1-4H3,(H,17,18,19);2-5H2,1H3 |
Clé InChI |
CGVVALGPEWKFJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN.CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



